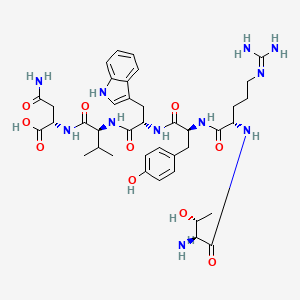

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Treonil-N~5~-(diaminometilideno)-L-ornitílico-L-tirosil-L-triptófano-L-valil-L-asparagina es un complejo compuesto peptídico. Se compone de varios aminoácidos, cada uno de los cuales contribuye a su estructura y propiedades únicas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de L-Treonil-N~5~-(diaminometilideno)-L-ornitílico-L-tirosil-L-triptófano-L-valil-L-asparagina normalmente implica la síntesis peptídica en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Reacción de acoplamiento: Cada aminoácido se acopla a la cadena peptídica unida a la resina utilizando reactivos de acoplamiento como HBTU (O-Benzotriazol-N,N,N',N'-tetrametil-uronium-hexafluoro-fosfato) o DIC (N,N'-Diisopropilcarbodiimida).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando reactivos como TFA (ácido trifluoroacético).

Escisión: El péptido completo se escinde de la resina utilizando una mezcla de escisión, normalmente que contiene TFA, agua y productos de eliminación como TIS (triisopropilsilano).

Métodos de producción industrial

La producción industrial de este compuesto probablemente seguiría rutas de síntesis similares, pero a mayor escala. Se pueden utilizar sintetizadores de péptidos automatizados para racionalizar el proceso, asegurando la coherencia y la eficiencia. Las medidas de control de calidad, como la HPLC (cromatografía líquida de alto rendimiento) y la espectrometría de masas, son esenciales para verificar la pureza y la identidad del péptido sintetizado.

Análisis De Reacciones Químicas

Tipos de reacciones

L-Treonil-N~5~-(diaminometilideno)-L-ornitílico-L-tirosil-L-triptófano-L-valil-L-asparagina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ocurrir en los residuos de tirosina y triptófano, lo que lleva a la formación de productos oxidados.

Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes en la estructura peptídica.

Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales para modificar las propiedades del péptido.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el yodo se pueden utilizar en condiciones suaves.

Reducción: Los agentes reductores como DTT (ditiotreitol) o TCEP (tris(2-carboxietil)fosfina) se emplean comúnmente.

Sustitución: Se pueden utilizar varios reactivos, incluidos los agentes alquilantes o los agentes acilantes, dependiendo de la modificación deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del residuo de tirosina puede llevar a la formación de ditirosina, mientras que la reducción de los enlaces disulfuro da como resultado grupos tiol libres.

Aplicaciones Científicas De Investigación

L-Treonil-N~5~-(diaminometilideno)-L-ornitílico-L-tirosil-L-triptófano-L-valil-L-asparagina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: El compuesto se puede emplear en estudios relacionados con las interacciones proteína-proteína y la especificidad enzima-sustrato.

Industria: Se puede utilizar en el desarrollo de biomateriales y como componente en varios ensayos bioquímicos.

Mecanismo De Acción

El mecanismo de acción de L-Treonil-N~5~-(diaminometilideno)-L-ornitílico-L-tirosil-L-triptófano-L-valil-L-asparagina implica su interacción con objetivos moleculares específicos. El péptido puede unirse a receptores o enzimas, modulando su actividad. Las vías y los objetivos exactos dependen del contexto biológico específico en el que se utiliza el péptido. Por ejemplo, puede inhibir o activar ciertas enzimas, lo que lleva a efectos posteriores en los procesos celulares.

Comparación Con Compuestos Similares

Compuestos similares

- L-Treonil-N~5~-(diaminometilideno)-L-ornitílico-L-α-aspártico-L-leucina

- L-Treonil-N~5~-(diaminometilideno)-L-ornitílico-L-lisina

- L-Leucil-L-treonil-N~5~-(diaminometilideno)-L-ornitílico-L-prolil-N~5~-(diaminometilideno)-L-ornitílico-L-tirosina

Singularidad

L-Treonil-N~5~-(diaminometilideno)-L-ornitílico-L-tirosil-L-triptófano-L-valil-L-asparagina es único debido a su secuencia específica de aminoácidos, que confiere propiedades estructurales y funcionales distintas. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión, estabilidad y actividades biológicas, lo que lo hace valioso para aplicaciones específicas de investigación e industriales.

Actividad Biológica

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine is a complex peptide compound that contains multiple amino acids and a unique diaminomethylidene group. This compound has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. The following sections provide an in-depth analysis of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C30H48N8O8, with a molecular weight of approximately 648.76 g/mol. The presence of the diaminomethylidene moiety enhances the compound's reactivity and potential interactions with biological targets.

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₈N₈O₈ |

| Molecular Weight | 648.76 g/mol |

| CAS Number | 57966-42-4 |

| Functional Groups | Amino acids, diaminomethylidene |

This compound may exhibit various biological activities through different mechanisms:

- Receptor Binding : Interaction studies have suggested that this peptide may bind to neurotransmitter receptors, influencing synaptic transmission and potentially modulating neurological functions.

- Enzymatic Activity : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, such as asparaginase, which is crucial for ammonia metabolism in the body .

- Cell Signaling : By engaging with cell surface receptors, it could participate in signaling pathways that regulate cellular responses to stress or injury.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Neuroprotective Effects : Studies have shown that peptides similar to this compound can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.

- Antitumor Activity : Preliminary data indicate that this peptide may inhibit tumor growth by interfering with the metabolic pathways of cancer cells, particularly through modulation of asparagine levels .

Case Studies

- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of similar peptides resulted in reduced neuronal damage following ischemic injury, highlighting the potential therapeutic role of this compound in stroke management.

- Cancer Therapy Synergy : In vitro studies have shown that combining this compound with traditional chemotherapeutic agents enhanced cytotoxicity against leukemia cell lines, suggesting a synergistic effect that warrants further investigation.

Propiedades

Número CAS |

648424-16-2 |

|---|---|

Fórmula molecular |

C39H55N11O10 |

Peso molecular |

837.9 g/mol |

Nombre IUPAC |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H55N11O10/c1-19(2)32(37(58)49-29(38(59)60)17-30(40)53)50-35(56)28(16-22-18-45-25-8-5-4-7-24(22)25)48-34(55)27(15-21-10-12-23(52)13-11-21)47-33(54)26(9-6-14-44-39(42)43)46-36(57)31(41)20(3)51/h4-5,7-8,10-13,18-20,26-29,31-32,45,51-52H,6,9,14-17,41H2,1-3H3,(H2,40,53)(H,46,57)(H,47,54)(H,48,55)(H,49,58)(H,50,56)(H,59,60)(H4,42,43,44)/t20-,26+,27+,28+,29+,31+,32+/m1/s1 |

Clave InChI |

KPKHCTUCMBLDTR-JUYMISEJSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |

SMILES canónico |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.